molecular formula C15H19N5O2 B6442789 8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548984-98-9

8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6442789
CAS No.: 2548984-98-9
M. Wt: 301.34 g/mol
InChI Key: PXOVLTAJCDPGLO-UHFFFAOYSA-N
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Description

8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between a triazaspirodecane and a tetrahydroquinazoline moiety, making it an interesting subject for chemical research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinazoline Moiety: This can be achieved by the cyclization of an appropriate aniline derivative with a carbonyl compound under acidic conditions.

    Formation of the Triazaspirodecane Moiety: This involves the reaction of a suitable diamine with a cyclic ketone or aldehyde, followed by cyclization to form the spiro linkage.

    Coupling of the Two Moieties: The final step involves coupling the tetrahydroquinazoline and triazaspirodecane moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its spiro linkage and the combination of the tetrahydroquinazoline and triazaspirodecane moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-10-3-1-2-4-11(10)16-9-17-12/h9H,1-8H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOVLTAJCDPGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC4(CC3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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